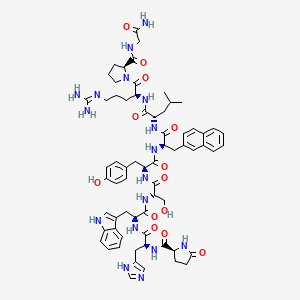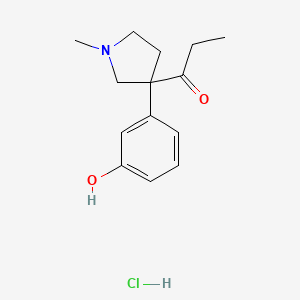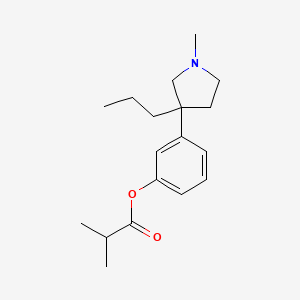
放线菌素
描述
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide is a group of glycopeptide antibiotics isolated from the bacterium Streptomyces verticillus. These compounds are closely related to bleomycin and are known for their ability to bind and cleave DNA, making them effective against a variety of bacteria and certain types of cancer cells .
科学研究应用
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent for studying DNA cleavage and binding.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
作用机制
Target of Action
Phleomycin, a water-soluble copper-containing antibiotic complex, is primarily targeted against a variety of bacteria . It is isolated from the culture filtrate of Streptomyces verticillus .
Mode of Action
Phleomycin’s mode of action is primarily through the selective inhibition of DNA synthesis . It interacts with its targets, causing significant changes in their DNA synthesis processes. This antibiotic selectively inhibits the DNA synthesis in E. coli and in HeLa cells . It has been reported that phleomycin shows much less activity of depolymerizing dna to acid-soluble products than mitomycin c .
Biochemical Pathways
Phleomycin affects the biochemical pathways related to DNA synthesis. The antibiotic’s interaction with these pathways results in the inhibition of DNA synthesis, thereby affecting the downstream processes dependent on DNA replication
Pharmacokinetics
It is known that phleomycin is a water-soluble compound , which may influence its absorption and distribution within the body.
Result of Action
The primary result of phleomycin’s action is the inhibition of DNA synthesis in targeted cells . This leads to a halt in the replication of these cells, thereby exerting its antibacterial effects. It has also been found to exhibit significant tumor-inhibitory activity against certain types of carcinomas .
Action Environment
The action, efficacy, and stability of phleomycin can be influenced by various environmental factors. For instance, the presence of metal ions has been found to play a role in the in vivo toxicity of the phleomycin-bleomycin group of antibiotics . Additionally, factors such as pH levels can impact the stability and activity of phleomycin
生化分析
Biochemical Properties
Phleomycin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit DNA synthesis more effectively than RNA or protein synthesis. Phleomycin interacts with DNA polymerase, inhibiting its activity by binding to the primer DNA. This binding affects the thermal melting behavior of DNA and competes with the primer for binding to the polymerase. Additionally, phleomycin forms complexes with redox-active metals such as copper, cobalt, and iron, which are essential for its biological activity .
Cellular Effects
Phleomycin exerts profound effects on various types of cells and cellular processes. It inhibits DNA synthesis in both prokaryotic and eukaryotic cells, leading to cell cycle arrest in the S-phase. In Escherichia coli, phleomycin causes significant inhibition of DNA synthesis without affecting RNA or protein synthesis. In eukaryotic cells, such as HeLa cells, phleomycin induces DNA damage, leading to cell death. The presence of metal ions, such as copper, enhances the cytotoxicity of phleomycin .
Molecular Mechanism
The molecular mechanism of phleomycin involves its ability to bind to DNA and form complexes with metal ions. This binding induces DNA strand breaks and inhibits DNA polymerase activity. Phleomycin’s interaction with DNA is facilitated by its bithiazole moiety, which intercalates into the DNA helix. The presence of metal ions, such as copper, further stabilizes the DNA-phleomycin complex, enhancing its cytotoxic effects. Additionally, phleomycin can inhibit the activity of DNA repair enzymes, leading to the accumulation of DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phleomycin change over time due to its stability and degradation. Phleomycin is stable in weakly alkaline and neutral solutions but becomes unstable at acidic pH levels. Over time, phleomycin can degrade, leading to a reduction in its biological activity. Long-term exposure to phleomycin in in vitro studies has shown that it can cause persistent DNA damage and inhibit cell proliferation .
Dosage Effects in Animal Models
The effects of phleomycin vary with different dosages in animal models. At low doses, phleomycin exhibits antibacterial and antitumor activities without significant toxicity. At high doses, phleomycin can cause severe toxic effects, including damage to the liver, kidneys, and bone marrow. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
Phleomycin is involved in various metabolic pathways, including those related to its interaction with metal ions. The compound forms complexes with copper, cobalt, and iron, which are essential for its biological activity. These metal complexes facilitate the binding of phleomycin to DNA and enhance its cytotoxic effects. Additionally, phleomycin can affect metabolic flux and metabolite levels by inhibiting DNA synthesis and causing DNA damage .
Transport and Distribution
Phleomycin is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport, depending on the cell type and environmental conditions. Once inside the cell, phleomycin can bind to DNA and form complexes with metal ions, leading to its accumulation in the nucleus. The distribution of phleomycin within tissues is influenced by its ability to form stable complexes with metal ions .
Subcellular Localization
Phleomycin is primarily localized in the nucleus, where it exerts its cytotoxic effects by binding to DNA and inhibiting DNA synthesis. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Phleomycin’s ability to form complexes with metal ions also plays a role in its localization and activity within the cell .
准备方法
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps, including fermentation, extraction, and purification. The antibiotic is initially isolated as a copper-containing blue powder, which can be further purified by removing the copper to yield a white powder with undiminished antibacterial properties .
化学反应分析
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: 2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide can be oxidized to form various derivatives.
Reduction: The bithiazole tail of phleomycin can be reduced, affecting its DNA-binding properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of phleomycin with altered biological activities .
相似化合物的比较
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide is closely related to bleomycin, another glycopeptide antibiotic. Both compounds share similar structures and mechanisms of action, but phleomycin has a reduced bithiazole tail, which affects its DNA-binding properties . Other similar compounds include zorbamycin and zorbonomycin, which also belong to the bleomycin family and exhibit similar biological activities .
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide’s unique ability to introduce double-strand breaks in DNA and its effectiveness against a wide range of organisms make it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLKGHRWFGINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H75N17O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-33-0 | |
| Record name | Phleomycin from Streptomyces verticillus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















